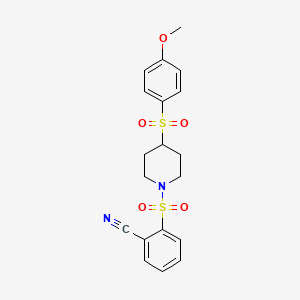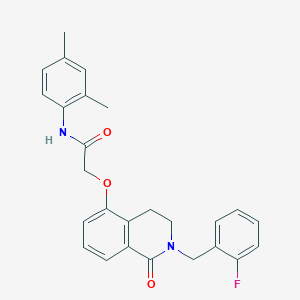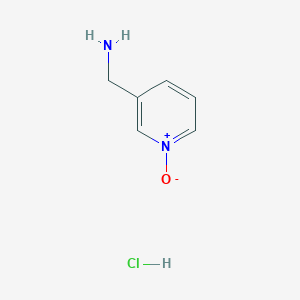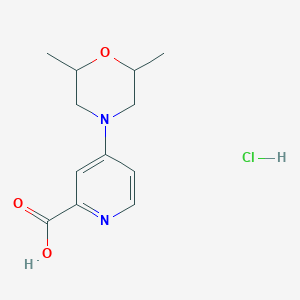
2-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile, commonly known as MPSB, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of sulfonyl benzonitriles and has been extensively studied for its potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Antimicrobial Studies : Patel and Agravat (2009) synthesized derivatives of this compound with notable antibacterial activity, highlighting its potential in antimicrobial research (Patel & Agravat, 2009).
Structural Analysis and DFT Calculations : Kumara et al. (2017) focused on crystal structure studies and Density Functional Theory (DFT) calculations of related compounds, providing insights into their molecular structures and reactivity (Kumara et al., 2017).
Synthesis and Biological Activities : Karaman et al. (2016) conducted a study on the synthesis of novel series containing the compound and evaluated their antioxidant and anticholinesterase activities. This research suggests potential applications in treating oxidative stress-related conditions (Karaman et al., 2016).
Anodic Methoxylation Studies : Golub and Becker (2015) investigated the anodic methoxylation of piperidine derivatives, a reaction relevant to organic synthesis and pharmaceutical research (Golub & Becker, 2015).
Application in Plant Pathogen Control : Vinaya et al. (2009) synthesized derivatives of the compound and evaluated their antimicrobial activities against pathogens affecting tomato plants, suggesting its use in agricultural research (Vinaya et al., 2009).
O-Substituted Derivatives Synthesis and Bioactivity : Khalid et al. (2013) synthesized O-substituted derivatives and assessed their bioactivity, particularly against butyrylcholinesterase enzyme, which is significant in neurodegenerative disease research (Khalid et al., 2013).
Serotonin 4 Receptor Agonists for Gastrointestinal Motility : Sonda et al. (2004) synthesized benzamide derivatives as selective serotonin 4 receptor agonists, impacting gastrointestinal motility. This highlights the compound's potential in digestive system pharmacology (Sonda et al., 2004).
Propiedades
IUPAC Name |
2-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S2/c1-26-16-6-8-17(9-7-16)27(22,23)18-10-12-21(13-11-18)28(24,25)19-5-3-2-4-15(19)14-20/h2-9,18H,10-13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZFRRMCPULBHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2363219.png)
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-propyloxamide](/img/structure/B2363220.png)


![3-(4-chlorobenzyl)-8-(furan-2-ylmethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2363226.png)

![(S)-1-[(Pyridin-4-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2363230.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2363232.png)

![N'-[3-(trifluoromethyl)benzoyl]thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2363235.png)
![3-[(2-chlorophenyl)methyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B2363236.png)
![N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2363237.png)
![5-phenyl-1-[4-(propan-2-yl)phenyl]-1H-imidazole-2-thiol](/img/structure/B2363239.png)